molecular formula C8H6Br2O3 B2479713 2,6-Dibromo-3-hydroxy-4-methoxybenzaldehyde CAS No. 4816-02-8

2,6-Dibromo-3-hydroxy-4-methoxybenzaldehyde

Cat. No.: B2479713
CAS No.: 4816-02-8
M. Wt: 309.941
InChI Key: IXLYXTOAWGCNQE-UHFFFAOYSA-N
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Description

2,6-Dibromo-3-hydroxy-4-methoxybenzaldehyde (DBHMB) is a chemical compound with the molecular formula C8H6Br2O3. It is also known as 2-bromo-isovanillin . It can be synthesized by the bromination of 3-hydroxy-4-methoxybenzaldehyde .


Synthesis Analysis

The synthesis of 2-Bromo-3-hydroxy-4-methoxybenzaldehyde (2-Bromo-isovanillin) involves the bromination of 3-hydroxy-4-methoxybenzaldehyde . It may be used in the preparation of 2-hydroxy-3-methoxybenzaldehyde semicarbazone (HMBS), 2-cyclopentyl-7-methoxy-1-benzofuran-4-carbaldehyde, and 3-(benzyloxy)-2-bromo-4-methoxybenzaldehyde . It may also be used as a starting material in the total synthesis of natural products such as pareitropone, denbinobin, and (±)-codeine .


Molecular Structure Analysis

The molecular formula of this compound is C8H6Br2O3. The molecular weight is 309.941.


Chemical Reactions Analysis

Reactions that occur at the benzylic position are very important for synthesis problems . For example, free radical bromination of alkyl benzenes can occur .

Scientific Research Applications

Synthesis of Vanillin

Vanillin, a pivotal perfumery and chemical intermediate, is widely used in pharmaceutical, perfumery, and food flavoring industries. The synthesis methods of vanillin, which may involve compounds similar to 2,6-Dibromo-3-hydroxy-4-methoxybenzaldehyde, are elaborated, providing a promising and practical approach to its production (Tan Ju & Liao Xin, 2003).

Crystallographic Studies

The compound 4-[6-(4-Formyl-2-methoxyphenoxy)hexyloxy]-3-methoxybenzaldehyde, prepared via reactions involving similar compounds, exhibits molecular symmetry and provides insights into the arrangement of molecular structures, beneficial for understanding the crystallographic nature of related substances (Chun-Hua Diao et al., 2005).

Antimicrobial and Antifungal Activities

2-Hydroxy-4-methoxybenzaldehyde (HMBA), a phenolic flavor, and compounds like this compound, demonstrate excellent antimicrobial properties and antiaflatoxigenic potency, crucial for food safety and preservation (Nanishankar V. Harohally et al., 2017).

Antioxidant Properties

Studies on the synthesis of derivatives, such as 3-chloro-4-hydroxy-5-methoxybenzaldehyde and 3-bromo-4-hydroxy-5-methoxybenzaldehyde, have highlighted their antioxidant activities, underscoring the potential of this compound in contributing to antioxidant properties (Chairul Rijal et al., 2022).

Safety and Hazards

The safety data sheet for 3-Hydroxy-4-methoxybenzaldehyde indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2,6-Dibromo-3-hydroxy-4-methoxybenzaldehyde are not fully understood. It is known that similar compounds can participate in various biochemical reactions, such as free radical bromination and nucleophilic substitution

Cellular Effects

The cellular effects of this compound are currently unknown. Similar compounds have been shown to disrupt cell wall integrity and increase cell membrane permeability

Molecular Mechanism

The molecular mechanism of action of this compound is not yet known. Similar compounds are known to undergo reactions at the benzylic position, which can involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name

2,6-dibromo-3-hydroxy-4-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O3/c1-13-6-2-5(9)4(3-11)7(10)8(6)12/h2-3,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLYXTOAWGCNQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1O)Br)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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